

# In-Depth Technical Guide: The Discovery and Development of M7583 (TL-895)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | M7583    |           |
| Cat. No.:            | B1574650 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

M7583, also known as TL-895, is a potent, highly selective, second-generation irreversible inhibitor of Bruton's tyrosine kinase (BTK). Developed for the treatment of B-cell malignancies and other hematological disorders, M7583 demonstrates significant promise due to its high potency against BTK and a refined selectivity profile, potentially offering an improved safety profile compared to first-generation BTK inhibitors. This technical guide provides a comprehensive overview of the discovery and preclinical development of M7583, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its characterization.

#### Introduction

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is a key driver in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). **M7583** is an adenosine triphosphate (ATP)-competitive inhibitor that covalently binds to the Cys481 residue in the active site of BTK, leading to sustained inhibition of its kinase activity.[1]

### **Mechanism of Action and Kinase Selectivity**



M7583 is a highly potent inhibitor of recombinant BTK, with an average half-maximal inhibitory concentration (IC50) of 1.5 nM.[2] Its high selectivity was demonstrated in a 270-kinase panel, where it inhibited only three other kinases—Blk, BMX, and Txk—with IC50 values within a tenfold range of its BTK activity.[3] This refined selectivity profile suggests a lower potential for off-target effects.

**Ouantitative Data: Kinase Inhibition Profile** 

| Kinase | Average IC50 (nM) |
|--------|-------------------|
| ВТК    | 1.5[2]            |
| BMX    | 5[3]              |
| Txk    | 62[3]             |
| Blk    | 77[3]             |

#### **In Vitro Efficacy**

The preclinical in vitro evaluation of **M7583** demonstrated its potent activity in various assays and cell lines.

#### **Inhibition of BTK Auto-phosphorylation**

M7583 effectively inhibited the auto-phosphorylation of BTK at the Y223 phosphorylation site in Ramos Burkitt's lymphoma cells, with an IC50 value ranging from 1 to 10 nM.[2]

#### **Anti-proliferative and Cell Viability Effects**

The compound demonstrated significant anti-proliferative effects in primary CLL blasts and inhibited the growth of a subset of activated DLBCL and MCL cell lines.[2]

#### **Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)**

**M7583** was found to inhibit the ADCC mechanism of therapeutic antibodies only at supraclinical exposure levels, suggesting that it may not interfere with antibody-based therapies at clinically relevant doses.[2]

#### **Quantitative Data: In Vitro Activity**



| Assay                        | Cell Line/System                          | Endpoint          | Result                                              |
|------------------------------|-------------------------------------------|-------------------|-----------------------------------------------------|
| BTK Auto-<br>phosphorylation | Ramos Burkitt's<br>Lymphoma               | IC50              | 1-10 nM[2]                                          |
| Proliferation                | Primary CLL Blasts                        | Inhibition        | Demonstrated[2]                                     |
| Cell Viability               | DLBCL and MCL cell lines                  | Growth Inhibition | Demonstrated in a subset of activated cell lines[2] |
| ADCC                         | Daudi cells and<br>human tumor cell lines | Inhibition        | Only at supra-clinical exposure levels[2]           |

#### In Vivo Efficacy

The in vivo anti-tumor activity of **M7583** was evaluated in multiple xenograft models of B-cell malignancies.

#### Mantle Cell Lymphoma (MCL) Xenograft Models

M7583 was assessed in four cell line-derived MCL xenograft models: Maver-1, Granta519, Mino, and Jeko-1. The compound was administered orally, and tumor growth inhibition was compared to vehicle-treated controls.

## Diffuse Large B-cell Lymphoma (DLBCL) Patient-Derived Xenograft (PDX) Models

The efficacy of M7583 was further investigated in 21 DLBCL patient-derived xenograft models, representing different subtypes (9 ABC, 11 GCB, 1 Unclassified). M7583 significantly inhibited tumor growth relative to vehicle controls in 5 of the 21 models.[2]

### Quantitative Data: In Vivo Efficacy in MCL Xenograft Models



| Model     | Mouse Strain | Treatment Duration | Tumor Growth Inhibition (%ΔT/ ΔC) |
|-----------|--------------|--------------------|-----------------------------------|
| Maver-1   | SCID         | 14 days            | Data not specified                |
| Granta519 | SCID         | 14 days            | Data not specified                |
| Mino      | SCID         | 27 days            | Significant Inhibition[2]         |
| Jeko-1    | Nude         | 20 days            | Data not specified                |

## Signaling Pathways and Experimental Workflows BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and the point of intervention by M7583.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Preclinical evidence for the effective use of TL-895, a highly selective and potent secondgeneration BTK inhibitor, for the treatment of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: The Discovery and Development of M7583 (TL-895)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574650#discovery-and-development-of-m7583-tl-895]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com